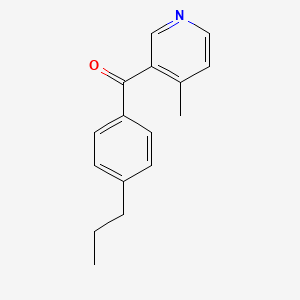

4-Methyl-3-(4-propylbenzoyl)pyridine

Description

4-Methyl-3-(4-propylbenzoyl)pyridine is a pyridine derivative featuring a methyl group at the 4-position and a 4-propylbenzoyl substituent at the 3-position of the pyridine ring. This compound is synthesized via a multi-step process involving coupling reactions between intermediates such as Compound 42f (a pyrazole derivative) and Compound 8b (a cyclopropane-containing reagent), as described in a 2023 European patent application .

Properties

IUPAC Name |

(4-methylpyridin-3-yl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-3-4-13-5-7-14(8-6-13)16(18)15-11-17-10-9-12(15)2/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZYOJHDFREHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methyl-3-(4-propylbenzoyl)pyridine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methylpyridine with 4-propylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Methyl-3-(4-propylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, where the methyl and propylbenzoyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

4-Methyl-3-(4-propylbenzoyl)pyridine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(4-propylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The most closely related analogue identified is 2-Chloro-5-(4-propylbenzoyl)pyridine (CAS 1187165-04-3), which shares the 4-propylbenzoyl moiety but differs in substituent type and position on the pyridine ring. Below is a detailed comparison:

Research Findings and Implications

- Positional Isomerism : The placement of substituents on the pyridine ring (e.g., 3 vs. 5 position for the benzoyl group) alters steric and electronic interactions. For example, the 3-substituted benzoyl in this compound may orient the ketone group for optimal hydrogen bonding in drug-receptor interactions .

- Thermodynamic Stability : Methyl-substituted pyridines generally exhibit higher thermal stability than chloro-substituted analogues due to reduced electron-deficient character.

Biological Activity

4-Methyl-3-(4-propylbenzoyl)pyridine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. The compound's mechanism involves interactions with various enzymes and receptors, potentially modulating signaling pathways related to inflammation and immune responses.

Biochemical Pathways:

- JAK Inhibition : By inhibiting JAK enzymes, the compound may affect cytokine signaling pathways, which are crucial in inflammatory responses.

- Enzyme Interaction : It may also interact with other proteins involved in cell signaling, leading to alterations in cellular functions such as proliferation and apoptosis.

Antiinflammatory Effects

Research indicates that derivatives of pyridine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyridine analogs can inhibit inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response. This inhibition is crucial for reducing inflammation in various models, including those induced by lipopolysaccharides (LPS) in mice .

Case Studies

- In Vivo Studies : A study involving a mouse model demonstrated that compounds similar to this compound showed reduced iNOS expression and lower levels of pro-inflammatory cytokines following LPS treatment. This suggests potential therapeutic benefits in conditions characterized by excessive inflammation .

- Pharmacological Assays : In pharmacological assays, compounds derived from pyridine structures have been evaluated for their antiarrhythmic properties. These studies indicate that certain analogs can prolong the effective refractory period (ERP) in cardiac tissues, suggesting potential applications in treating arrhythmias .

Table 1: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.